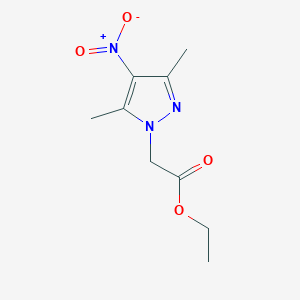![molecular formula C18H17ClF3NO B187689 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide CAS No. 56709-19-4](/img/structure/B187689.png)
4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly used in scientific research for its unique properties and mechanism of action.
Mechanism Of Action
The mechanism of action of 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide involves the inhibition of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the perception of pain and inflammation. By inhibiting TRPV1, 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide reduces pain and inflammation.
Biochemical And Physiological Effects
4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. Additionally, it has been shown to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide in lab experiments is its specificity for TRPV1. This allows for the investigation of the role of TRPV1 in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in experiments.
Future Directions
There are several future directions for the use of 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide in scientific research. One potential direction is the investigation of its therapeutic potential for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for the treatment of cancer and neuropathic pain. Finally, the development of more specific TRPV1 inhibitors based on the structure of 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide may lead to the development of novel therapeutics for pain and inflammation.
Synthesis Methods
The synthesis of 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with tert-butyl isocyanate in the presence of a base catalyst. The resulting product is purified through column chromatography to obtain the final compound.
Scientific Research Applications
4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide has been extensively used in scientific research for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antinociceptive, and analgesic effects in various animal models. Additionally, it has been investigated for its potential as a treatment for neuropathic pain, cancer, and neurological disorders.
properties
CAS RN |
56709-19-4 |
|---|---|
Product Name |
4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide |
Molecular Formula |
C18H17ClF3NO |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H17ClF3NO/c1-17(2,3)12-6-4-11(5-7-12)16(24)23-13-8-9-15(19)14(10-13)18(20,21)22/h4-10H,1-3H3,(H,23,24) |
InChI Key |
FEZGWZZQWPKBOY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B187608.png)
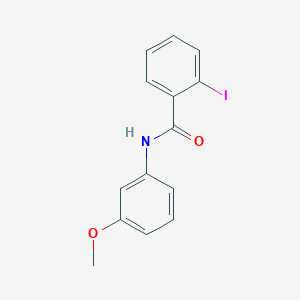
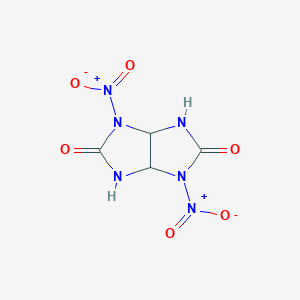
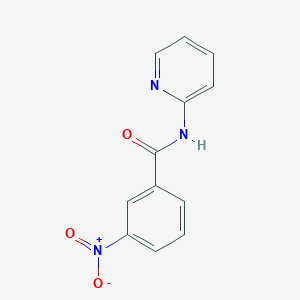
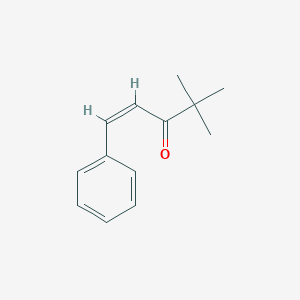
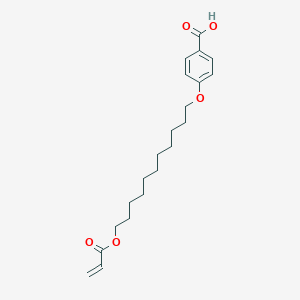
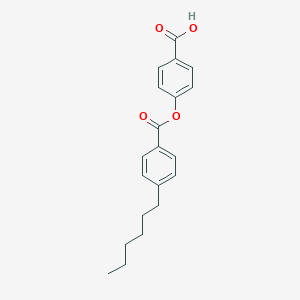
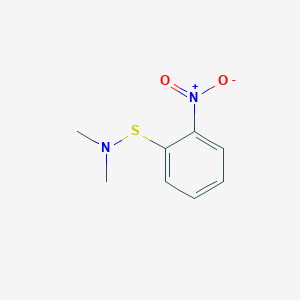
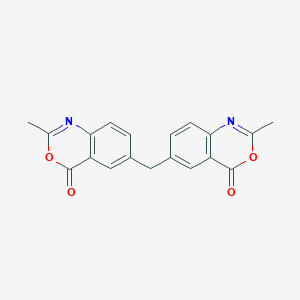
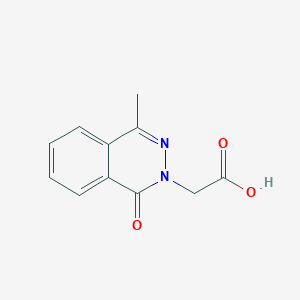
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B187623.png)
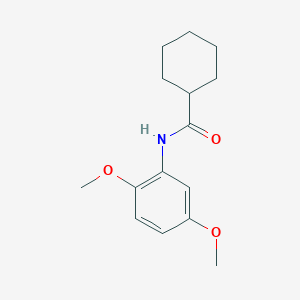
![Glycine, N-[N-(4-methoxybenzoyl)glycyl]-](/img/structure/B187625.png)
